(2H-Perfluorocyclopentyl)methyl methacrylate
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Overview
Description
(2H-Perfluorocyclopentyl)methyl methacrylate is a specialized monomer used in the synthesis of fluorinated polymers. This compound is characterized by the presence of a perfluorinated cyclopentyl group attached to a methacrylate moiety, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-Perfluorocyclopentyl)methyl methacrylate typically involves the reaction of perfluorocyclopentyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of any unreacted starting materials and by-products. Techniques such as distillation and recrystallization are commonly employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
(2H-Perfluorocyclopentyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can be polymerized using free radical initiators to form fluorinated polymers with desirable properties.
Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are used in the presence of suitable solvents.
Major Products Formed
Scientific Research Applications
(2H-Perfluorocyclopentyl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers for coatings, adhesives, and sealants.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of high-performance materials for aerospace and electronics.
Mechanism of Action
The unique properties of (2H-Perfluorocyclopentyl)methyl methacrylate are attributed to the presence of the perfluorinated cyclopentyl group. This group imparts high thermal stability and chemical resistance by reducing the reactivity of the polymer backbone. The methacrylate moiety allows for easy polymerization, enabling the formation of high-performance polymers .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctyl methacrylate
- Perfluorobutyl methacrylate
- Perfluoroalkyl methacrylate
Uniqueness
Compared to other similar compounds, (2H-Perfluorocyclopentyl)methyl methacrylate offers a unique balance of properties, including higher thermal stability and chemical resistance due to the cyclopentyl ring structure . This makes it particularly suitable for applications requiring extreme durability and performance.
Properties
IUPAC Name |
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F8O2/c1-4(2)5(19)20-3-7(12)6(11)8(13,14)10(17,18)9(7,15)16/h6H,1,3H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYMHGHJLVFSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(C(C(C(C1(F)F)(F)F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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